
6-(2-Bromophenoxy)pyridine-3-carboxylic acid
Übersicht
Beschreibung
6-(2-Bromophenoxy)pyridine-3-carboxylic acid is a biochemical compound used for proteomics research . It has a molecular weight of 294.1 and a molecular formula of C12H8BrNO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a bromophenoxy group and a carboxylic acid group . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 417.7° C at 760 mmHg, a predicted density of 1.6 g/cm3, and a predicted refractive index of n20D 1.64 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Development
Compounds with structures similar to 6-(2-Bromophenoxy)pyridine-3-carboxylic acid play a crucial role in chemical synthesis and the development of new drugs. The presence of pyridine and carboxylic acid functional groups makes these compounds valuable intermediates in synthesizing pharmaceuticals, including central nervous system (CNS) acting drugs. Their structural motifs are found in molecules exhibiting a wide range of biological activities, suggesting their potential utility in designing novel therapeutics (Saganuwan, 2017).
Biotechnological and Material Science Applications
The versatile chemical structures of compounds like this compound contribute significantly to biotechnology and material science. For instance, phosphonic acid derivatives, structurally related to carboxylic acids, have found applications ranging from drug design to the development of supramolecular materials due to their ability to engage in various chemical reactions and form complex structures (Sevrain et al., 2017).
Role in Advanced Materials and Optoelectronics
Compounds featuring pyridine and bromophenyl groups are essential in creating advanced materials, especially in the optoelectronics field. Their incorporation into π-conjugated systems can lead to materials with valuable electroluminescent properties, used in organic light-emitting diodes (OLEDs) and other electronic devices. This underscores the potential of this compound and its derivatives in contributing to the development of new optoelectronic materials (Lipunova et al., 2018).
Environmental and Ecotoxicological Research
While direct studies on this compound's environmental impact are lacking, research on similar brominated compounds provides insights into potential environmental and ecotoxicological aspects. Understanding the behavior of bromophenyl and carboxylic acid groups in the environment, including their persistence and bioaccumulation potential, is crucial for assessing the ecological footprint of chemical synthesis and industrial applications (Koch & Sures, 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(2-bromophenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-3-1-2-4-10(9)17-11-6-5-8(7-14-11)12(15)16/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGHHUYDKPZUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



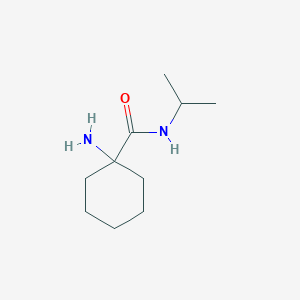

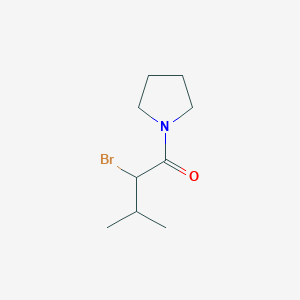
![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199621.png)





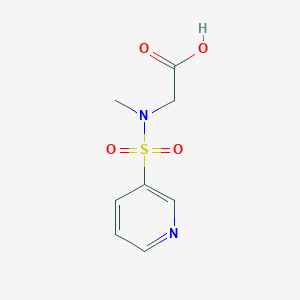
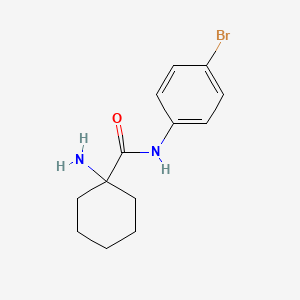
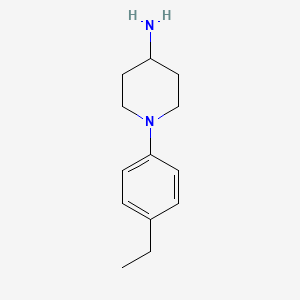
![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199700.png)
![2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199704.png)